(R)-N-Boc-2-fluoro-1-phenylethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

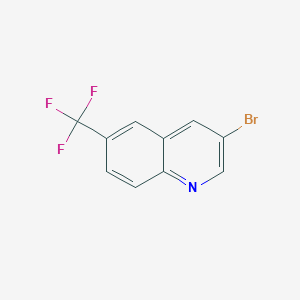

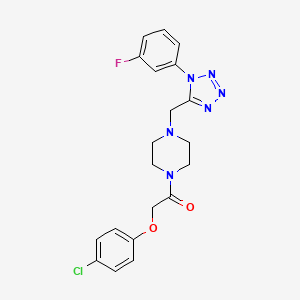

(R)-N-Boc-2-fluoro-1-phenylethanamine, also known as R-Boc-F-Phe, is an organofluorine compound and a derivative of phenylethanamine. It is a chiral amine, containing a single stereogenic carbon atom, which makes it an important building block for asymmetric synthesis. R-Boc-F-Phe is a useful intermediate for the synthesis of several pharmaceutical compounds, and it has been studied extensively in the scientific research community.

科学的研究の応用

Fluorine-Containing Polymers and Copolymers

Fluorinated polymers and copolymers, such as vinylidene fluoride (VDF)-based materials, have been widely studied due to their unique properties and diverse applications. Research has extensively reported on the synthesis, properties, and applications of these materials, with a focus on copolymers based on VDF with various comonomers. These materials can be tailored to be thermoplastic, elastomeric, or thermoplastic elastomers, depending on the nature and amount of the comonomer. Additionally, introducing reactive side groups to these copolymers can endow them with additional properties like hydrophilicity, ionic exchange capabilities, or surface properties. Their applications span across surfactants, dielectric polymers, thermoplastic elastomers, fuel cell membranes, ultrafiltration membranes, and more, demonstrating the versatility of fluorinated polymers and copolymers in scientific research and industrial applications (Améduri, 2009).

Fluorous Boc Carbamates in Fluorous Synthesis

The development of fluorous Boc (tert-butyloxycarbonyl) carbamates has opened new avenues in fluorous synthesis. These variants of the Boc group have been tested as nitrogen-protecting groups, with certain configurations proving to be particularly effective. The fluorous alcohol component of these groups can be removed and reused, demonstrating an eco-friendly aspect to this methodology. The utility of these groups was showcased in library synthesis exercises, indicating their potential in high-throughput and parallel synthesis applications, making them valuable tools in chemical research and pharmaceutical development (Luo et al., 2001).

Fluorescence Microscopy and Cancer Research

Fluorescently labeled compounds, like the dirhodium compound incorporating a bodipy fluorescent tag, have found significant applications in cancer research. Confocal fluorescence microscopy studies of such compounds in human lung adenocarcinoma cells have provided insights into the localization of these compounds within cellular organelles. This research indicates that specific organelles can be targeted by modifying the ligands bound to metal cores, offering a pathway for developing targeted cancer therapies and diagnostics (Peña et al., 2014).

Light-Harvesting Dendrimers and DNA Interaction Studies

The synthesis of phenylenefluorene-terminated polyamidoamine dendrimers has led to advancements in the study of fluorescence resonance energy transfer (FRET). These dendrimers interact with double-stranded DNA, revealing cooperative optical behavior. Such interactions are crucial for understanding and developing applications in bioimaging, DNA analysis, and potentially in the development of novel therapeutic agents (Wang et al., 2005).

特性

IUPAC Name |

tert-butyl N-[(1R)-2-fluoro-1-phenylethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO2/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,16)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URSFJYUZIMUYRH-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CF)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CF)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-N-Boc-2-fluoro-1-phenylethanamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Hydroxy-1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B2553581.png)

![N-(3-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2553584.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile](/img/structure/B2553591.png)

![N-(3-ethylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2553592.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2553594.png)

![1-phenyl-3-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-1,2,4-triazol-3-yl)methoxy]-1H-1,2,4-triazole](/img/structure/B2553595.png)